molecular formula C20H18N2O3 B4559644 3-BENZAMIDO-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE

3-BENZAMIDO-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE

Cat. No.: B4559644
M. Wt: 334.4 g/mol
InChI Key: QRQNICUQUNBGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BENZAMIDO-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE is a complex organic compound that features a benzamide group, a furan ring, and a methyl group.

Scientific Research Applications

3-BENZAMIDO-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZAMIDO-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE typically involves the condensation of benzamido derivatives with furan-containing compounds. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-BENZAMIDO-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-BENZAMIDO-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE involves its interaction with bacterial enzymes, disrupting their normal function and leading to bacterial cell death. The furan ring plays a crucial role in binding to the active site of the enzyme, while the benzamide group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZAMIDO-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE is unique due to its specific combination of a benzamide group and a furan ring, which imparts distinct chemical and biological properties. This combination enhances its potential as an antibacterial agent and its versatility in various chemical reactions .

Properties

IUPAC Name

3-benzamido-N-(furan-2-ylmethyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-14-9-10-16(19(23)21-13-17-8-5-11-25-17)12-18(14)22-20(24)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQNICUQUNBGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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